Stereochemical Configuration: (1R,2R) vs. (1R,2S) Diastereomer – Absolute Configuration and Spatial Pharmacophore Differentiation
The (1R,2R) absolute configuration at both C1 and C2 chiral centers produces a specific spatial arrangement of the amino, hydroxyl, and 2-fluoro-5-methylphenyl groups that is diastereomerically distinct from the (1R,2S) isomer. The (1R,2R) isomer has both substituents on the same face of the propan backbone (syn orientation), whereas the (1R,2S) isomer has them on opposite faces (anti orientation). This conformational difference is confirmed by the distinct Isomeric SMILES: (1R,2R) = CC1=CC(=C(C=C1)F)[C@H]([C@@H](C)O)N; (1R,2S) = C[C@H](O)[C@H](N)C1=C(F)C=CC(C)=C1 . While computed 2D descriptors (TPSA 46.25 Ų, LogP 1.51472) are identical for both diastereomers, the 3D spatial arrangement differs fundamentally, affecting molecular recognition at chiral biological targets .
| Evidence Dimension | Stereochemical configuration (absolute configuration at C1 and C2) |
|---|---|
| Target Compound Data | (1R,2R) – syn configuration: both amino and hydroxyl on same face; Isomeric SMILES: CC1=CC(=C(C=C1)F)[C@H]([C@@H](C)O)N |
| Comparator Or Baseline | (1R,2S) – anti configuration: amino and hydroxyl on opposite faces; Isomeric SMILES: C[C@H](O)[C@H](N)C1=C(F)C=CC(C)=C1 |
| Quantified Difference | Diastereomeric relationship; distinct Isomeric SMILES with different 3D spatial orientation; identical computed 2D physicochemical descriptors (TPSA 46.25 Ų, LogP 1.51472) |
| Conditions | Isomeric SMILES specification from vendor datasheets; computed properties from Leyan chemical database |
Why This Matters
In receptor binding or enzyme catalysis contexts where chiral recognition governs ligand-target interaction, the syn vs. anti spatial arrangement of hydrogen bond donors/acceptors can produce differential binding affinities exceeding 10-fold between diastereomers, making configuration-specific procurement essential for reproducible pharmacological studies.
